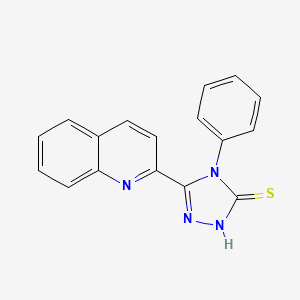![molecular formula C16H18N2O3 B5733005 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione, also known as PBIT, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. PBIT is a derivative of phthalimide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it has been suggested that this compound may act as a DNA intercalator and inhibit DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and antiviral activity. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione in lab experiments include its potential applications in cancer research, neuroprotection, and antiviral activity. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity at high concentrations.
Orientations Futures
There are many future directions for research on 2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as antifungal and antibacterial activity, and the development of this compound derivatives with improved efficacy and lower toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. This compound has been synthesized using various methods, and its mechanism of action is not fully understood. This compound has been shown to have various biochemical and physiological effects, and there are many future directions for research on this compound.
Méthodes De Synthèse
2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been synthesized using various methods, including the reaction of phthalimide with 1-bromobutane and pyrrolidine in the presence of potassium carbonate, and the reaction of phthalimide with 4-bromo-1-butanol and pyrrolidine in the presence of potassium carbonate. The yield of this compound using these methods has been reported to be around 40-50%.
Applications De Recherche Scientifique
2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to protect neurons from oxidative stress and to have antiviral activity against the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
2-(4-oxo-4-pyrrolidin-1-ylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-9-3-4-10-17)8-5-11-18-15(20)12-6-1-2-7-13(12)16(18)21/h1-2,6-7H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPUDFXWSURUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)
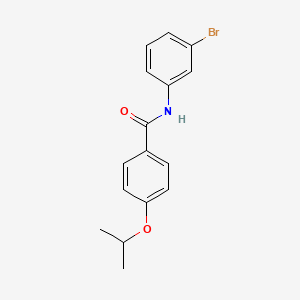
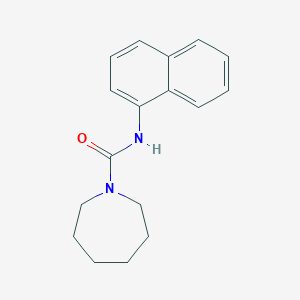
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
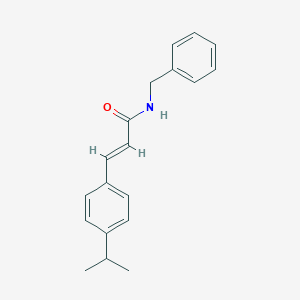
![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)
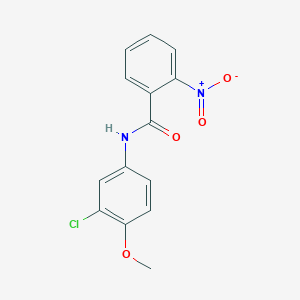
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)
